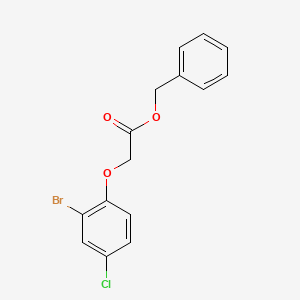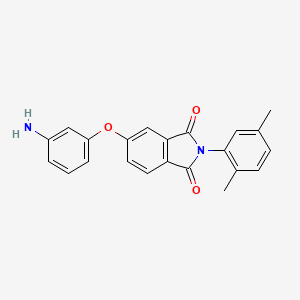
1-(phenoxyacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenoxyacetyl)-4-(2,4,5-trimethoxybenzyl)piperazine oxalate, commonly known as PATMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
PATMP has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, PATMP has been shown to have neuroprotective effects and can improve cognitive function. In pharmacology, PATMP has been studied for its potential use in the treatment of various diseases, including cancer and cardiovascular diseases. In drug discovery, PATMP has been used as a lead compound for the development of new drugs.
Mécanisme D'action
The mechanism of action of PATMP is not fully understood, but it is believed to act on various molecular targets, including receptors and enzymes. PATMP has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It also has antioxidant properties and can scavenge free radicals, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
PATMP has been shown to have a range of biochemical and physiological effects. It can increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which can improve cognitive function and mood. It also has antioxidant properties, which can protect against oxidative stress and inflammation. Additionally, PATMP has been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PATMP has several advantages for lab experiments, including its high purity and stability. It can also be easily synthesized using a multistep process. However, there are also limitations to its use in lab experiments, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of PATMP. One area of focus is the development of new drugs based on the structure of PATMP. Another area of focus is the study of its potential use in the treatment of various diseases, including cancer and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of PATMP and its effects on various molecular targets.
Méthodes De Synthèse
PATMP can be synthesized using a multistep process that involves the reaction of phenoxyacetyl chloride with 2,4,5-trimethoxybenzylamine to form phenoxyacetyl-2,4,5-trimethoxybenzylamine. The resulting compound is then reacted with piperazine to produce PATMP. This synthesis method has been optimized to produce high yields of pure PATMP.
Propriétés
IUPAC Name |
oxalic acid;2-phenoxy-1-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5.C2H2O4/c1-26-19-14-21(28-3)20(27-2)13-17(19)15-23-9-11-24(12-10-23)22(25)16-29-18-7-5-4-6-8-18;3-1(4)2(5)6/h4-8,13-14H,9-12,15-16H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJFCGHKAGIOKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)COC3=CC=CC=C3)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205896.png)
![6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)
![2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B5205904.png)
![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5205907.png)
![2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)
![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)

![4-methyl-3-nitro-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B5205928.png)
![(1-benzofuran-2-ylmethyl){[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}amine](/img/structure/B5205932.png)
![2-(1-cyclohexen-1-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B5205944.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dichlorobenzamide](/img/structure/B5205965.png)